3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a unique fusion of thiazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the annelation of the triazine ring onto a thiazole scaffold. Common synthetic methods include:
Mannich Reaction: This involves the reaction of 2-aminothiazoles with formaldehyde and secondary amines.
Multicomponent Reactions: These reactions involve 2-aminothiazoles with heterocumulenes or C-N-C triatomic systems.
Cycloaddition Reactions: Formal [4+2] cycloaddition reactions are also employed to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo-triazine derivatives.
Scientific Research Applications
3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase.
Antimicrobial Activity: Disrupts microbial cell wall synthesis and function.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-phenyl-4H-thiazolo[2,3-c]-as-triazin-4-one .
- Thiazolo[3,2-a][1,3,5]triazine derivatives .
Uniqueness
3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific fusion of thiazole and triazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a compound of significant interest.
Properties
CAS No. |
56040-93-8 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-phenyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C11H9N3OS/c15-10-9(8-4-2-1-3-5-8)12-13-11-14(10)6-7-16-11/h1-5H,6-7H2 |
InChI Key |
XAPZGOGOGZTORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(C(=O)N21)C3=CC=CC=C3 |
Origin of Product |
United States |
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